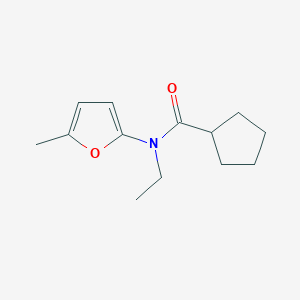![molecular formula C19H24N2O4 B12898039 N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide CAS No. 89151-58-6](/img/structure/B12898039.png)
N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide is a synthetic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide likely involves multiple steps, including the formation of the isoxazole ring and the attachment of the benzamide group. Common synthetic routes may include:
Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.
Attachment of Benzamide Group: This step may involve amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the ethylpent-1-en-3-yl group.
Reduction: Reduction of the isoxazole ring under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学的研究の応用
N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for therapeutic properties or as a drug candidate.
Industry: Utilized in the synthesis of materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, influencing biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide: can be compared with other isoxazole-containing compounds or benzamide derivatives.
Isoxazole Derivatives: Compounds with similar ring structures but different substituents.
Benzamide Derivatives: Compounds with variations in the benzamide moiety.
Uniqueness
The uniqueness of N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide may lie in its specific substituents and their influence on the compound’s chemical and biological properties.
特性
CAS番号 |
89151-58-6 |
|---|---|
分子式 |
C19H24N2O4 |
分子量 |
344.4 g/mol |
IUPAC名 |
N-[3-(3-ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C19H24N2O4/c1-6-19(7-2,8-3)15-12-16(25-21-15)20-18(22)17-13(23-4)10-9-11-14(17)24-5/h6,9-12H,1,7-8H2,2-5H3,(H,20,22) |
InChIキー |
JFMAGORHGLZLHC-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C=C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12897966.png)
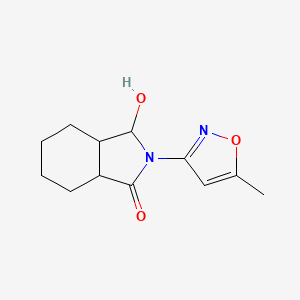
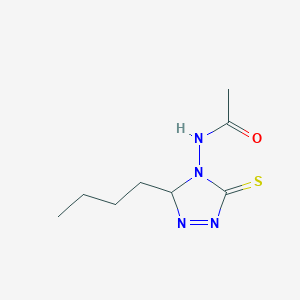
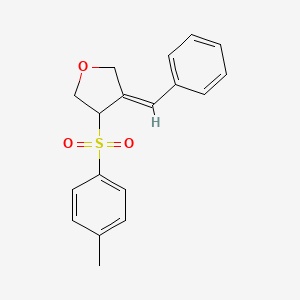
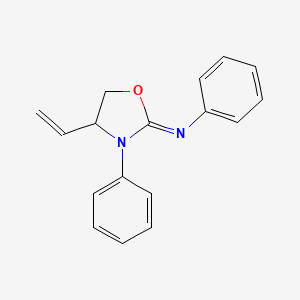
![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)
![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine](/img/structure/B12898004.png)

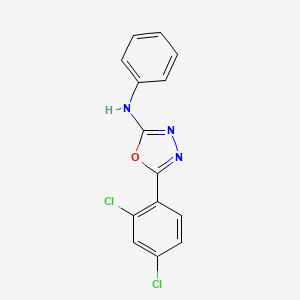
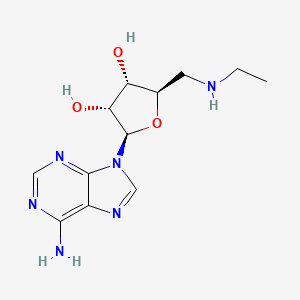
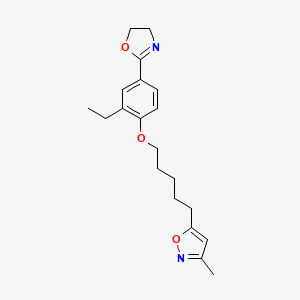
![3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898031.png)
